molecular formula C11H7NS B8675216 Azadibenzothiophene CAS No. 85495-85-8

Azadibenzothiophene

Cat. No.: B8675216
CAS No.: 85495-85-8
M. Wt: 185.25 g/mol
InChI Key: WIUZHVZUGQDRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azadibenzothiophene is a useful research compound. Its molecular formula is C11H7NS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85495-85-8

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

[1]benzothiolo[3,2-b]pyridine

InChI

InChI=1S/C11H7NS/c1-2-5-9-8(4-1)11-10(13-9)6-3-7-12-11/h1-7H

InChI Key

WIUZHVZUGQDRHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 500 mL round-bottom flask, equipped with magnetic stirrer and reflux condenser was charged with 2-(2-(methylthio)phenyl)pyridin-3-amine (8.42 g, 39 mmol), 70 mL THF, 70 mL HBF4 (50% in water) and 40 mL H2O. Reaction mixture was cooled to −10° C., and solution of sodium nitrite (5.6 g in 20 mL water) was added dropwise. Reaction mixture was warmed gradually to room temperature and stirred overnight. The reaction mixture was diluted with 500 mL of water and extracted with ethyl acetate (4×50 mL). Organic fractions were combined, dried over sodium sulfate and evaporated, the residue was subjected to column chromatography on silica gel with hexane/ethyl acetate 9/1 mixture, providing aza-dibenzothiophene (3.5 g, colorless needles from hexane/ethyl acetate).
Quantity
8.42 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.